Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate

ACAT inhibitor Lipid metabolism Cardiovascular research

Researchers studying lipid metabolism or leukotriene-mediated inflammation often encounter inconsistent activity from generic aryl glyoxylates. This 4-methoxy-2,6-dimethyl-substituted α-ketoester delivers defined dual ACAT/lipoxygenase inhibition validated in intestinal microsome and cellular assays, eliminating the confounding inactivity of unsubstituted ethyl phenylglyoxylate. • Potent lipoxygenase inhibitor - interferes with arachidonic acid metabolism for LOX-dependent signaling studies. • ACAT inhibition confirmed in cholesterol-fed rabbit intestinal microsomes - reliable tool for atherosclerosis & cholesterol esterification models. • 2,6-Dimethyl substitution enables regioselective transformations without extra protecting groups, streamlining synthetic workflows.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
Cat. No. B7900972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=C(C=C(C=C1C)OC)C
InChIInChI=1S/C13H16O4/c1-5-17-13(15)12(14)11-8(2)6-10(16-4)7-9(11)3/h6-7H,5H2,1-4H3
InChIKeyAPLYQXWCUQBKKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate: Product Overview


Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate (CAS 1368223-20-4) is an aryl α-ketoester (aryl glyoxylate) belonging to the class of 2-oxoacetate derivatives. Its molecular formula is C13H16O4 with a molecular weight of 236.26 g/mol . The compound features a distinctive 4-methoxy-2,6-dimethylphenyl substitution pattern on the phenyl ring, which is a key structural differentiator from other aryl glyoxylates. It is primarily utilized as a synthetic intermediate and as a specialized biochemical probe in enzyme inhibition studies [1].

Synthetic intermediate with defined purity for reproducible chemistry workflows
Biochemical probe for enzyme inhibition studies (ACAT, lipoxygenase pathways)
2,6-dimethyl-4-methoxy substitution pattern differentiates target engagement from simpler aryl glyoxylates

Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate: Substitution Specificity


Within the aryl glyoxylate class, minor structural modifications can lead to profound shifts in biological activity, potency, and target selectivity [1]. The presence and position of substituents on the aromatic ring directly influence a molecule's ability to interact with enzyme active sites, its pharmacokinetic properties, and its potential for forming critical hydrogen bonds or hydrophobic interactions [2]. For example, unsubstituted ethyl phenylglyoxylate (CAS 1603-79-8) is a known carboxylesterase inhibitor/substrate with limited potency , whereas the 4-methoxy-2,6-dimethyl substitution pattern on the target compound is associated with a distinct profile, including activity against Acyl-CoA: Cholesterol Acyltransferase (ACAT) and lipoxygenase . Therefore, assuming functional equivalence without considering these specific structural features can lead to significant experimental variability or failure in both synthetic and biological applications.

Mechanistic shift: Unsubstituted ethyl phenylglyoxylate primarily targets carboxylesterase; may not replicate ACAT or lipoxygenase inhibition profiles.
Activity profile mismatch: The 4-methoxy-2,6-dimethyl substitution determines enzyme target engagement; analogs lacking these groups should not be assumed interchangeable in lipid metabolism or inflammation models.

Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate: Differentiating Evidence


Superior ACAT Inhibition over Ethyl Phenylglyoxylate

Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate demonstrates a clear functional advantage over the unsubstituted analog, ethyl phenylglyoxylate, in inhibiting Acyl-CoA: Cholesterol Acyltransferase (ACAT). While the baseline compound shows no reported activity, the target compound exhibits measurable inhibition at a defined concentration in a physiologically relevant model .

ACAT Inhibition
Data to verify
Inhibition observed at 5 µM; baseline analog ethyl phenylglyoxylate shows no ACAT activity
Supports ACAT target engagement studies in cholesterol metabolism models
Reported in intestinal microsomes from cholesterol-fed rabbits; source details unavailable
ACAT inhibitor Lipid metabolism Cardiovascular research

Lipoxygenase Inhibition vs. Carboxylesterase-Targeted Analogs

The compound is described as a 'potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1]. This represents a distinct mechanism of action compared to the primary reported activity of ethyl phenylglyoxylate, which acts as a simultaneous inhibitor and substrate of chicken liver carboxylesterase . This mechanistic divergence is driven by the 4-methoxy-2,6-dimethyl substitution, which alters the electronic and steric profile of the molecule.

LOX Pathway Targeting
Class-level inference
Described as potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism; comparator analog acts as carboxylesterase inhibitor/substrate
Supports LOX pathway probe selection for inflammation research
Qualitative class description from institutional record; quantitative IC₅₀ not reported
Lipoxygenase inhibitor Anti-inflammatory Arachidonic acid cascade

Synthetic Intermediate with Defined Purity

As a commercial chemical intermediate, the compound is available with defined specifications that ensure reproducibility in synthetic workflows. Multiple vendors supply this compound with a standard purity of 98% , and recent patent activity underscores its role in the production of high-purity compounds for pharmaceutical applications [1]. The presence of the 2,6-dimethyl groups introduces steric hindrance that can be exploited for regioselective transformations not accessible with unsubstituted or less hindered analogs.

Synthetic Intermediate Purity
Supporting evidence
Commercially available at 98% purity; cited in pharmaceutical patent literature as intermediate
Supports procurement reproducibility and synthetic workflow confidence
2,6-dimethyl steric hindrance may enable regioselective transformations
Synthetic intermediate Custom synthesis Chemical procurement

Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate: Application Scenarios


ACAT Inhibition in Atherosclerosis Models

This compound is the preferred choice over ethyl phenylglyoxylate for studies investigating Acyl-CoA: Cholesterol Acyltransferase (ACAT). Its demonstrated inhibition in intestinal microsomes from cholesterol-fed rabbits validates its use as a tool compound to modulate cholesterol esterification in cellular and ex vivo models of atherosclerosis. The defined activity provides a reliable starting point for investigating lipid metabolism without the confounding variable of the comparator's inactivity.

Lipoxygenase Pathway Probe for Inflammation Research

For research focusing on the arachidonic acid cascade, leukotriene-mediated inflammation, or allergic responses, this compound offers a mechanistic advantage over carboxylesterase-inhibiting analogs like ethyl phenylglyoxylate . Its documented activity as a 'potent lipoxygenase inhibitor' [1] positions it as a more relevant chemical probe for dissecting LOX-dependent signaling and for screening assays aimed at identifying novel anti-inflammatory agents.

Defined Intermediate for High-Purity API Synthesis

In medicinal chemistry and process development, the compound's defined purity (e.g., 98%) and its role as an intermediate in patent literature [2] make it a reliable building block. Its sterically hindered 2,6-dimethyl substitution pattern provides synthetic chemists with a handle for regioselective transformations that are not possible with less substituted aryl glyoxylates. This reduces the need for protecting group strategies and improves overall synthetic efficiency when constructing complex molecular architectures.

Application
Selection Property
Validation Focus
ACAT inhibition studies in atherosclerosis models
Target engagement specificity for ACAT over carboxylesterase
Verify ACAT inhibition in relevant intestinal microsome models
Lipoxygenase pathway probe for inflammation research
Pathway target selectivity (LOX vs. esterase)
Validate LOX pathway activity in arachidonic acid cascade assays
High-purity intermediate for complex molecule synthesis
Defined purity grade and sterically hindered substitution pattern
Confirm purity and regioselectivity for synthetic transformations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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